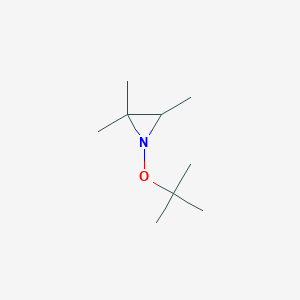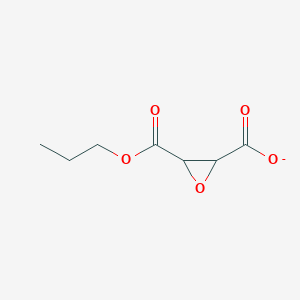
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is a chemical compound that belongs to the class of naphthalenones. This compound is characterized by the presence of an amino group at the second position, an ethoxy group at the sixth position, and a dihydro-naphthalenone core structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one typically involves the following steps:
Starting Material: The synthesis begins with 6-ethoxy-1-tetralone.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the final product in its pure hydrochloride form.
化学反応の分析
Types of Reactions
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
6-amino-3,4-dihydro-1(2H)-naphthalenone: Similar structure but lacks the ethoxy group.
3,4-dihydro-1(2H)-naphthalenone: Lacks both the amino and ethoxy groups.
1-tetralone: Basic naphthalenone structure without additional functional groups.
Uniqueness
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride is unique due to the presence of both the amino and ethoxy groups, which confer specific chemical properties and potential biological activities that are distinct from its analogs.
特性
CAS番号 |
66362-12-7 |
|---|---|
分子式 |
C12H16ClNO2 |
分子量 |
241.71 g/mol |
IUPAC名 |
2-amino-6-ethoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-9-4-5-10-8(7-9)3-6-11(13)12(10)14;/h4-5,7,11H,2-3,6,13H2,1H3;1H |
InChIキー |
GGQSATTYAPAVFT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(CC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
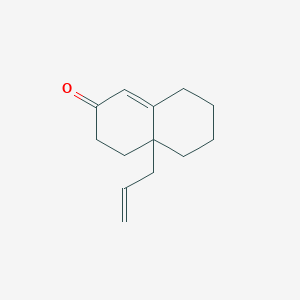
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
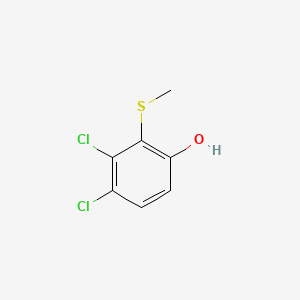
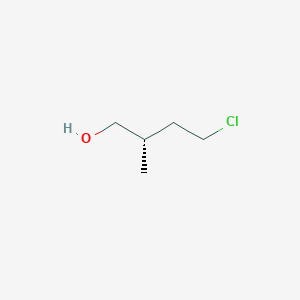
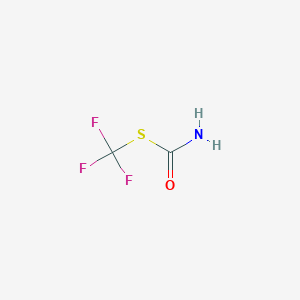

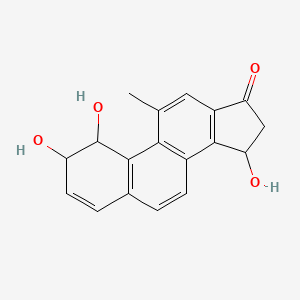
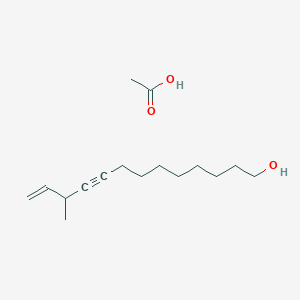
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
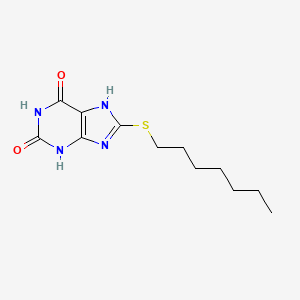
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
